(E)-1-Phenyl-N-(2-phenylprop-1-en-1-yl)methanimine
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Overview
Description
(E)-1-Phenyl-N-(2-phenylprop-1-en-1-yl)methanimine is an organic compound with the molecular formula C16H15N It is a member of the imine family, characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Phenyl-N-(2-phenylprop-1-en-1-yl)methanimine typically involves the condensation reaction between an aldehyde and an amine. One common method is the reaction of benzaldehyde with (E)-2-phenylprop-1-en-1-amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Phenyl-N-(2-phenylprop-1-en-1-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products Formed
Oxidation: Formation of benzaldehyde derivatives or benzoic acid.
Reduction: Formation of (E)-1-Phenyl-N-(2-phenylprop-1-en-1-yl)amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-1-Phenyl-N-(2-phenylprop-1-en-1-yl)methanimine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-Phenyl-N-(2-phenylprop-1-en-1-yl)methanimine involves its interaction with molecular targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(2-nitrophenyl)-N-(o-tolyl)methanimine
- (E)-1-(2-nitrophenyl)-N-(p-tolyl)methanimine
Comparison
(E)-1-Phenyl-N-(2-phenylprop-1-en-1-yl)methanimine is unique due to its specific structural arrangement and electronic properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
64244-34-4 |
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Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
1-phenyl-N-(2-phenylprop-1-enyl)methanimine |
InChI |
InChI=1S/C16H15N/c1-14(16-10-6-3-7-11-16)12-17-13-15-8-4-2-5-9-15/h2-13H,1H3 |
InChI Key |
YDEYSPWBASYCGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CN=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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